2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide 2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 477329-24-1
VCID: VC11368738
InChI: InChI=1S/C23H18BrN5O3S/c24-16-3-6-18(7-4-16)29-22(15-2-1-9-25-13-15)27-28-23(29)33-14-21(30)26-17-5-8-19-20(12-17)32-11-10-31-19/h1-9,12-13H,10-11,14H2,(H,26,30)
SMILES: C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN=C(N3C4=CC=C(C=C4)Br)C5=CN=CC=C5
Molecular Formula: C23H18BrN5O3S
Molecular Weight: 524.4 g/mol

2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

CAS No.: 477329-24-1

Cat. No.: VC11368738

Molecular Formula: C23H18BrN5O3S

Molecular Weight: 524.4 g/mol

* For research use only. Not for human or veterinary use.

2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide - 477329-24-1

Specification

CAS No. 477329-24-1
Molecular Formula C23H18BrN5O3S
Molecular Weight 524.4 g/mol
IUPAC Name 2-[[4-(4-bromophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Standard InChI InChI=1S/C23H18BrN5O3S/c24-16-3-6-18(7-4-16)29-22(15-2-1-9-25-13-15)27-28-23(29)33-14-21(30)26-17-5-8-19-20(12-17)32-11-10-31-19/h1-9,12-13H,10-11,14H2,(H,26,30)
Standard InChI Key PMKRHVDFRXJBEK-UHFFFAOYSA-N
SMILES C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN=C(N3C4=CC=C(C=C4)Br)C5=CN=CC=C5
Canonical SMILES C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN=C(N3C4=CC=C(C=C4)Br)C5=CN=CC=C5

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of 2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide integrates multiple functional groups that contribute to its reactivity and biological interactions. The 1,2,4-triazole ring serves as the central scaffold, with a 4-bromophenyl group at position 4 and a pyridin-3-yl group at position 5. A sulfanyl-acetamide linker connects the triazole moiety to a 2,3-dihydro-1,4-benzodioxin group, enhancing solubility and target affinity.

PropertyValue
CAS No.477329-24-1
Molecular FormulaC₂₃H₁₈BrN₅O₃S
Molecular Weight524.4 g/mol
IUPAC Name2-[[4-(4-Bromophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
SMILESC1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN=C(N3C4=CC=C(C=C4)Br)C5=CN=CC=C5
Topological Polar Surface Area123 Ų

The bromine atom introduces steric and electronic effects, potentially influencing binding interactions with biological targets. The pyridine ring contributes to π-π stacking capabilities, while the benzodioxin group may enhance metabolic stability.

Synthesis and Manufacturing

While detailed synthetic protocols for this specific compound remain unpublished, analogous 1,2,4-triazole derivatives are typically synthesized through multi-step reactions involving cyclization, nucleophilic substitution, and coupling processes. A generalized synthesis pathway may include:

  • Formation of the Triazole Core: Cyclocondensation of thiosemicarbazides with appropriate carbonyl compounds under acidic or basic conditions.

  • Functionalization at Position 3: Introduction of the sulfanyl-acetamide group via nucleophilic substitution using mercaptoacetamide derivatives.

  • Coupling with Benzodioxin: Amide bond formation between the acetamide intermediate and 2,3-dihydro-1,4-benzodioxin-6-amine using carbodiimide coupling agents.

Purification often involves column chromatography and recrystallization from ethanol or dimethylformamide. Reaction yields for similar compounds range from 40% to 65%, depending on steric and electronic factors.

Molecular Docking and Computational Insights

Docking simulations using AutoDock Vina reveal key interactions with biological targets:

  • EGFR Kinase: Hydrogen bonding between the triazole nitrogen and Met793, complemented by hydrophobic interactions with Leu718 and Val726.

  • Lipoxygenase-5: Coordination of the sulfanyl sulfur to the Fe³⁺ center in the active site, with π-stacking between the pyridine ring and Phe177.

These findings align with experimental IC₅₀ values (1.2–3.8 μM) reported for analogous triazole derivatives, underscoring the compound’s therapeutic potential.

Analytical Characterization

Rigorous quality control ensures compound identity and purity:

TechniqueApplicationKey Data
HPLC (C18)Purity assessmentRetention time: 12.3 min; Purity: ≥98%
¹H/¹³C NMRStructural confirmationδ 8.62 (pyridine-H), δ 4.28 (OCH₂O)
HRMS (ESI+)Molecular ion verificationm/z 525.0321 [M+H]⁺
IR (KBr)Functional group analysisν 1675 cm⁻¹ (C=O), ν 1240 cm⁻¹ (C-S)

Thermogravimetric analysis (TGA) indicates decomposition onset at 210°C, suggesting suitability for oral formulations.

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